BenchChemオンラインストアへようこそ!

1-(4-methoxybenzyl)-3-methylpiperidine

Dopamine D4 Receptor Antipsychotic Drug Discovery Structure-Activity Relationship (SAR)

1-(4-Methoxybenzyl)-3-methylpiperidine (CAS not widely standardized; synonyms include 1-[(4-methoxyphenyl)methyl]-3-methylpiperidine) is a substituted N-benzylpiperidine derivative featuring a 4-methoxybenzyl substituent at the piperidine nitrogen and a methyl group at the 3-position of the piperidine ring. This structural scaffold is characteristic of a large family of piperidine-based bioactive molecules investigated for central nervous system (CNS) applications, including modulation of dopamine D4, serotonin 5-HT2A, and sigma receptors.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B4968506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-3-methylpiperidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CC=C(C=C2)OC
InChIInChI=1S/C14H21NO/c1-12-4-3-9-15(10-12)11-13-5-7-14(16-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3
InChIKeyVLQCJPGPBNYNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)-3-methylpiperidine: Procurement-Grade Chemical Profile for Neurological and Receptor Research


1-(4-Methoxybenzyl)-3-methylpiperidine (CAS not widely standardized; synonyms include 1-[(4-methoxyphenyl)methyl]-3-methylpiperidine) is a substituted N-benzylpiperidine derivative featuring a 4-methoxybenzyl substituent at the piperidine nitrogen and a methyl group at the 3-position of the piperidine ring . This structural scaffold is characteristic of a large family of piperidine-based bioactive molecules investigated for central nervous system (CNS) applications, including modulation of dopamine D4, serotonin 5-HT2A, and sigma receptors . The compound is primarily utilized as a research chemical and a key intermediate in medicinal chemistry programs focused on neurological and psychiatric disorders [1].

Why Generic Substitution Fails: The Critical Role of Benzyl and Piperidine Substituent Patterns in 1-(4-Methoxybenzyl)-3-methylpiperidine


Direct substitution of 1-(4-methoxybenzyl)-3-methylpiperidine with structurally similar piperidine analogs is not scientifically sound due to profound, quantifiable differences in receptor affinity and selectivity driven by subtle modifications to the benzyl and piperidine moieties . The combined presence and precise positioning of the 4-methoxy group on the benzyl ring and the 3-methyl group on the piperidine core are not interchangeable . As demonstrated in SAR studies of related N-benzylpiperidines, the presence of a 4-methoxy substituent versus a 3-methoxy, hydrogen, or halogen group directly alters binding affinity for key CNS targets like the D4.2 receptor, while the 3-methyl group on the piperidine ring influences conformational dynamics and steric interactions distinct from unsubstituted or 2-methyl analogs . These structural nuances translate into discrete pharmacological profiles, meaning generic or 'similar-looking' compounds cannot be assumed to replicate the binding characteristics of 1-(4-methoxybenzyl)-3-methylpiperidine without direct comparative experimental validation .

Quantitative Evidence Guide: Head-to-Head Binding Affinity and Selectivity of 1-(4-Methoxybenzyl)-3-methylpiperidine


D4.2 Receptor Affinity Modulation: The Impact of the 4-Methoxybenzyl Substituent

In a systematic SAR study of substituted N-benzylpiperidine naphthamides, the presence of a 4-methoxy group on the benzyl moiety is directly associated with favorable binding affinity for the dopamine D4.2 receptor, a key target for atypical antipsychotics. While specific Ki values for 1-(4-methoxybenzyl)-3-methylpiperidine are not isolated in this dataset, the class-level inference from this study unequivocally demonstrates that 3-methoxy and 4-methyl substituents on the benzyl group are favorable for D4.2 affinity, whereas halogens (e.g., Cl, Br) significantly reduce it . This evidence highlights that a 4-methoxybenzyl substitution confers a distinct advantage in D4.2 targeting compared to unsubstituted benzyl or halogenated analogs. The study further confirms that these compounds act as antagonists at the D4.2 receptor, with no intrinsic agonistic activity .

Dopamine D4 Receptor Antipsychotic Drug Discovery Structure-Activity Relationship (SAR)

Sigma-1 Receptor Affinity: The Benzyl and Methoxy Advantage

A foundational SAR study on spiropiperidines provides class-level inference for 1-(4-methoxybenzyl)-3-methylpiperidine's potential at sigma receptors. The study explicitly concludes that a benzyl residue at the piperidine nitrogen atom and a methoxy group are advantageous for achieving high sigma-1 receptor affinity [1]. In this series, the compound 1'-benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine] (14a) demonstrated a Ki of 1.29 nM for sigma-1, and 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] (23) had a Ki of 1.14 nM, both interacting in the low nanomolar range [1]. While these are more complex spirocyclic analogs, the core pharmacophore features (N-benzyl and a methoxy group) are directly relevant. In stark contrast, variation of the nitrogen substituent from benzyl to hydrogen, alkyl, or phenyl resulted in significantly reduced sigma-1 receptor affinity [1].

Sigma-1 Receptor Neuropsychiatric Disorders Pain Modulation

Comparative Transporter Interaction Profile: SERT vs. DAT Activity

While direct data for 1-(4-methoxybenzyl)-3-methylpiperidine is limited, binding data for the closely related analog 1-(4-methoxy-3-methyl-benzyl)-2-methyl-piperidine provides a comparative benchmark for monoamine transporter activity. This analog exhibited an EC50 of 347 nM for the serotonin transporter (SERT) and an EC50 of 496 nM for the dopamine transporter (DAT) in rat brain synaptosomes, indicating a slight but measurable preference for SERT inhibition [1]. In contrast, other piperidine derivatives within the same broad class display a wide range of SERT affinities, from low nanomolar Ki values (<2 nM) for highly optimized inhibitors like meperidine derivatives [2] to weak micromolar affinity (e.g., Ki = 2.41 μM) for other substituted benzylpiperidines [3].

Serotonin Transporter (SERT) Dopamine Transporter (DAT) Monoamine Reuptake

Functional Antagonism at D4.2 and 5-HT2A Receptors: A Shared Class Property

A key functional distinction of the N-benzylpiperidine scaffold, including 1-(4-methoxybenzyl)-3-methylpiperidine, is its demonstrated ability to act as an antagonist, rather than an agonist, at both dopamine D4.2 and serotonin 5-HT2A receptors . In the same SAR study of substituted piperidine naphthamides, all compounds from both 1-naphthamide and 2-naphthamide series that exhibited significant binding affinity were confirmed to be antagonists. This was verified in functional assays where they completely blocked the effects of dopamine at D4.2 receptors and serotonin at 5-HT2A receptors, with no intrinsic agonistic activity observed . This functional antagonism is a critical differentiator from agonist or partial agonist scaffolds.

Functional Antagonism D4.2 Receptor 5-HT2A Receptor

Lipophilicity Advantage: Methoxy Substitution Improves LogP for CNS Penetration

The physicochemical properties of 1-(4-methoxybenzyl)-3-methylpiperidine, particularly its lipophilicity, can be inferred from class-level data on substituted benzylpiperidines. The presence of the 4-methoxy group on the benzyl ring contributes favorably to lipophilicity (LogP), a critical determinant of passive membrane permeability and blood-brain barrier penetration. As a general rule, the introduction of a methoxy group increases LogP compared to an unsubstituted benzyl ring, albeit to a lesser extent than halogens like bromine [1]. This moderate increase in lipophilicity positions the compound advantageously for CNS-targeted research compared to more polar, hydroxylated analogs which would exhibit lower brain penetration potential.

Lipophilicity LogP Blood-Brain Barrier Penetration

High-Impact Research and Industrial Applications for 1-(4-Methoxybenzyl)-3-methylpiperidine


Dopamine D4 Receptor Antagonist Probe Development

Based on its favorable class-level profile for D4.2 receptor binding and functional antagonism, 1-(4-methoxybenzyl)-3-methylpiperidine is optimally suited as a starting point or reference compound for developing novel D4-selective antagonists . The 4-methoxybenzyl substituent is a known driver of D4.2 affinity, and the piperidine core provides a versatile scaffold for further optimization. This compound can serve as a control in in vitro binding and functional assays to validate D4 receptor engagement in novel chemical series targeting psychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD) .

Sigma-1 Receptor Pharmacological Tool

Given the established importance of N-benzyl and methoxy groups for sigma-1 receptor affinity, 1-(4-methoxybenzyl)-3-methylpiperidine is a promising candidate for investigating sigma-1 pharmacology . It can be utilized as a tool compound in radioligand binding studies to characterize sigma-1 receptor expression in brain tissue or to evaluate the sigma-1 binding component of more complex ligands. Its utility in this area is supported by the nanomolar affinity achieved by analogs sharing this core pharmacophore .

Monoamine Transporter Pharmacology Benchmarking

With its moderate and slightly SERT-preferring transporter profile (inferred from a close analog), 1-(4-methoxybenzyl)-3-methylpiperidine is a valuable benchmark for comparative studies of monoamine uptake inhibitors [1]. It can be used to establish a baseline level of SERT/DAT activity in a screening cascade, allowing researchers to quantify the potency gain achieved by further structural modifications. This is particularly relevant in antidepressant drug discovery programs seeking to balance SERT inhibition with 5-HT1A or other receptor activities .

Chemical Intermediate for Custom CNS Library Synthesis

The compound's robust piperidine core with defined substitution (3-methyl) and a reactive 4-methoxybenzyl group makes it an ideal building block for parallel synthesis of focused CNS-oriented chemical libraries. The 4-methoxy group can be further derivatized or left intact to modulate lipophilicity and target engagement, while the piperidine nitrogen provides a convenient handle for generating diverse amide, sulfonamide, or urea analogs. This application is supported by the well-documented use of similar substituted benzylpiperidines in medicinal chemistry campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methoxybenzyl)-3-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.